2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C8H19NO3 and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group, an ether linkage, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 1-methoxypropan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: This compound has a similar structure but lacks the methoxy group.
2-[2-(Ethylamino)ethoxy]ethanol: This compound has an ethyl group instead of the methoxypropan-2-yl group.
Uniqueness
2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C8H19NO3 |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[2-(1-methoxypropan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H19NO3/c1-8(7-11-2)9-3-5-12-6-4-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
FDXVXNARWDBCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCOCCO |
Origin of Product |
United States |
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